molecular formula C18H18BrNOS B1292946 4'-Bromo-2-thiomorpholinomethyl benzophenone CAS No. 898781-72-1

4'-Bromo-2-thiomorpholinomethyl benzophenone

Cat. No.: B1292946
CAS No.: 898781-72-1
M. Wt: 376.3 g/mol
InChI Key: CMNQWPJOYQFACI-UHFFFAOYSA-N
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Description

4’-Bromo-2-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C18H18BrNO2S It is a derivative of benzophenone, where the benzene ring is substituted with a bromine atom and a thiomorpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2-thiomorpholinomethyl benzophenone typically involves the following steps:

    Thiomorpholine Introduction: The thiomorpholine group can be introduced via nucleophilic substitution. This involves reacting the brominated benzophenone with thiomorpholine under basic conditions, often using a base like potassium carbonate (KCO).

Industrial Production Methods

Industrial production of 4’-Bromo-2-thiomorpholinomethyl benzophenone may involve large-scale bromination and nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (HO), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)

    Substitution: Potassium carbonate (KCO), thiomorpholine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzophenone derivatives

Scientific Research Applications

4’-Bromo-2-thiomorpholinomethyl benzophenone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as photoinitiators for polymerization reactions.

    Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: It can be a building block for the synthesis of pharmaceutical compounds with therapeutic potential.

Mechanism of Action

The mechanism of action of 4’-Bromo-2-thiomorpholinomethyl benzophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4’-Bromo-2-morpholinomethyl benzophenone: Similar structure but with a morpholine group instead of thiomorpholine.

    4’-Bromo-2-piperidinylmethyl benzophenone: Contains a piperidine group instead of thiomorpholine.

    4’-Bromo-2-pyrrolidinylmethyl benzophenone: Contains a pyrrolidine group instead of thiomorpholine.

Uniqueness

4’-Bromo-2-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(4-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNQWPJOYQFACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643815
Record name (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-72-1
Record name (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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